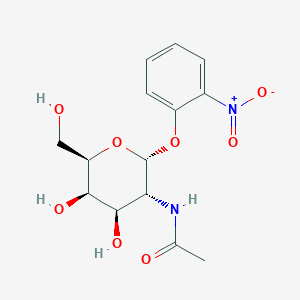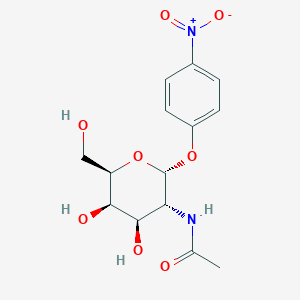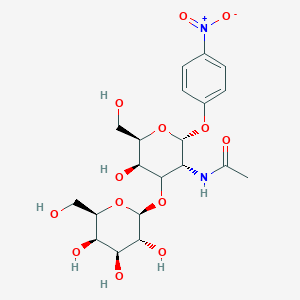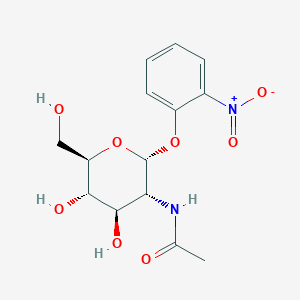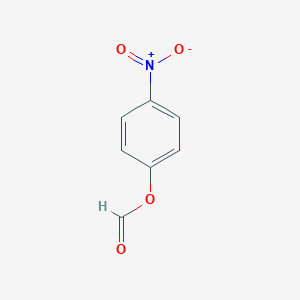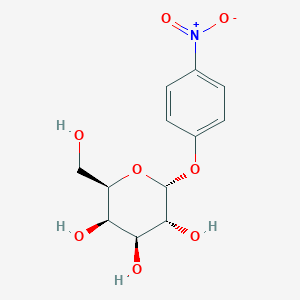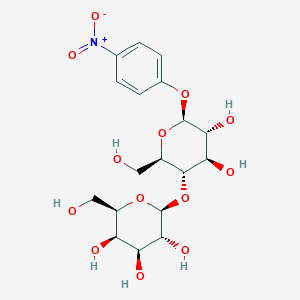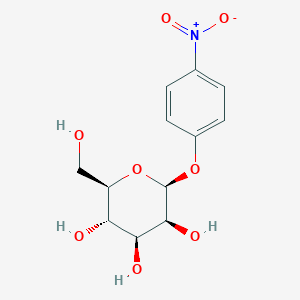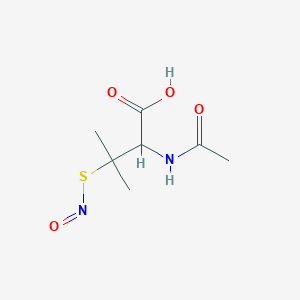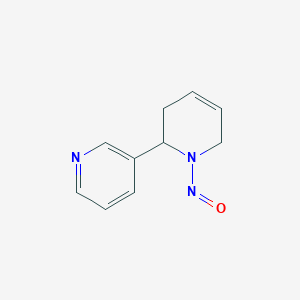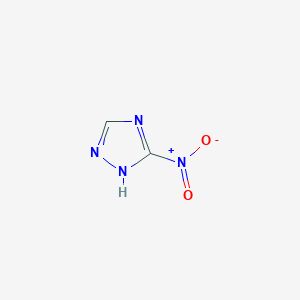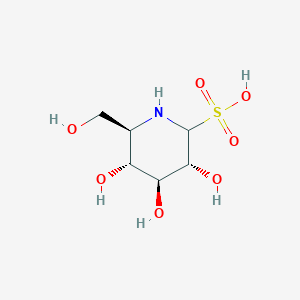
プロピオンプロマジン塩酸塩
概要
説明
プロピオンプロマジン塩酸塩は、フェノチアジン系に属する化学化合物です。主に獣医学における鎮静剤として使用されます。この化合物は、プロマジン誘導体であり、薬理学的特性を強化するためにプロピオニル基が修飾されています。 プロピオンプロマジン塩酸塩は、特に結核菌やアシネトバクター・バウマンニなどの抗生物質耐性菌に対する潜在的な抗菌特性のために注目されています .
2. 製法
合成経路および反応条件: プロピオンプロマジン塩酸塩の合成には、ピリジンなどの塩基の存在下でプロマジンとプロピオニルクロリドを反応させる工程が含まれます。反応は通常、還流条件下で行われ、プロピオンプロマジンが生成されます。次に、プロピオンプロマジンは塩酸で処理することにより、塩酸塩に変換されます。
工業生産方法: プロピオンプロマジン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を慎重に制御することが必要です。 最終製品は通常、再結晶またはクロマトグラフィー技術を使用して精製され、医薬品規格を満たしています .
科学的研究の応用
Propionylpromazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its antibacterial properties against multidrug-resistant bacteria.
Medicine: Explored for its potential use in treating infections caused by Mycobacterium tuberculosis and Acinetobacter baumannii.
Industry: Utilized in veterinary medicine as a tranquilizer for animals.
作用機序
プロピオンプロマジン塩酸塩は、ドーパミン、セロトニン、ムスカリン、アルファアドレナリン、ヒスタミン受容体など、さまざまな受容体のアンタゴニストとして作用することにより、その効果を発揮します。この広範な受容体拮抗作用は、その鎮静作用と抗菌作用に貢献しています。 この化合物の細菌増殖を阻害する能力は、細菌細胞壁の合成と機能への干渉によるものです .
類似化合物:
プロマジン: 抗精神病薬として使用される親化合物。
クロルプロマジン: 抗精神病薬としての特性を持つ別のフェノチアジン誘導体。
トリフルオペラジン: 統合失調症の治療に使用されるフェノチアジン。
独自性: プロピオンプロマジン塩酸塩は、プロピオニル基が特徴です。この基により、薬理学的特性が強化され、親化合物であるプロマジンと比較して、鎮静剤と抗菌剤としての効果が向上しています .
生化学分析
Biochemical Properties
Propionylpromazine hydrochloride has shown potent activity against M. tuberculosis . It effectively curtails the proliferation of M. tuberculosis H37Rv
Cellular Effects
Propionylpromazine hydrochloride has shown the capability to impede the growth of M. tuberculosis within macrophages without causing detrimental effects This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its main use as a sedative is due to its antihistamine effect .
Dosage Effects in Animal Models
Propionylpromazine hydrochloride is of interest due to its illicit use at pharmacological dosage (< 1 mg/kg i.m.) in the immediate pre-slaughter period . It is used to lessen weight loss, trauma, disease, aggression, and the prevalence of pale, soft exudative (PSE) pork produced from stress-susceptible animals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propionylpromazine hydrochloride involves the reaction of promazine with propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of propionylpromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of propionylpromazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques to meet pharmaceutical standards .
化学反応の分析
反応の種類: プロピオンプロマジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドとスルホンを生成する酸化を受けることができます。
還元: 還元反応により、この化合物は親アミンに戻されます。
置換: フェノチアジン環で求核置換反応が起こります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: メトキシドナトリウムなどの求核剤を塩基性条件下で使用することができます。
生成される主な生成物:
酸化: スルホキシドとスルホン。
還元: 親アミン。
置換: さまざまな置換フェノチアジン誘導体.
4. 科学研究への応用
プロピオンプロマジン塩酸塩は、いくつかの科学研究に応用されています。
化学: 有機合成における試薬として、およびフェノチアジン誘導体の研究のためのモデル化合物として使用されています。
生物学: 多剤耐性菌に対する抗菌特性が調査されています。
医学: 結核菌やアシネトバクター・バウマンニによる感染症の治療における潜在的な用途が検討されています。
類似化合物との比較
Promazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used to treat schizophrenia.
Uniqueness: Propionylpromazine hydrochloride is unique due to its propionyl group, which enhances its pharmacological properties, making it more effective as a tranquilizer and antibacterial agent compared to its parent compound, promazine .
特性
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVWZODBGTOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3568-24-9 (Parent) | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045187 | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7681-67-6 | |
| Record name | Propiopromazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Propionylpromazine hydrochloride in scientific research?
A1: While not approved for use in humans, Propionylpromazine hydrochloride is being investigated for its tranquilizing effects in wildlife management. Specifically, it has been incorporated into formulations for use in leghold traps to mitigate self-inflicted trauma in captured animals [, ].
Q2: What analytical methods are commonly employed to study Propionylpromazine hydrochloride?
A2: Researchers utilize various chromatographic techniques to analyze Propionylpromazine hydrochloride. High-performance liquid chromatography (HPLC) is frequently used, often coupled with UV-Vis detection, to quantify the drug and its metabolites in various matrices like formulations and biological samples [, , , , ]. Additionally, tandem mass spectrometry (HPLC/MS) is employed for structural confirmation of the drug and its degradation products [].
Q3: What challenges are associated with the stability of Propionylpromazine hydrochloride formulations, and how are these addressed?
A3: Studies have revealed that Propionylpromazine hydrochloride can degrade under certain storage conditions, particularly at elevated temperatures []. This degradation, primarily through oxidation, leads to the formation of multiple degradation products. To enhance the stability of formulations, incorporating antioxidants like ascorbic acid has proven effective in preventing degradation and ensuring the long-term efficacy of the drug [].
Q4: Has the metabolism of Propionylpromazine hydrochloride been investigated in any species?
A4: Yes, the metabolism of Propionylpromazine hydrochloride has been studied in horses, although the drug is not approved for use in this species [, ]. Research indicates that it undergoes metabolism, with 2-(1-hydroxypropyl) promazine sulfoxide being identified as a major metabolite in horse urine [, ]. This finding is significant for equine drug testing, as it allows for the detection of Propionylpromazine hydrochloride administration through the presence of its metabolite.
Q5: Are there any methods for extracting and analyzing Propionylpromazine hydrochloride from complex matrices?
A5: Yes, researchers have developed a solid phase extraction (SPE) method capable of simultaneously extracting both Propionylpromazine hydrochloride and glucocorticoids from serum samples []. This method allows for the separation and pre-concentration of these compounds, improving their detection and quantification using HPLC with UV-Vis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


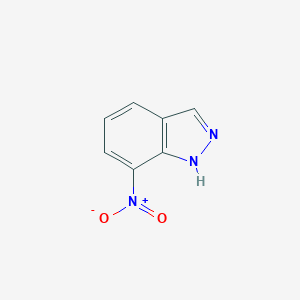
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
